(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid

Medicinal Chemistry Stereochemistry Lead Optimization

Select (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid for medicinal chemistry programs requiring stereoselective target engagement. The sec-butyl chiral center provides 3D shape-driven molecular recognition and a 1.8–2.8 logP boost versus achiral analogs, enabling blood-brain barrier penetration. Its carboxylic acid group forms robust acid···amide cocrystals with amide APIs, improving dissolution without covalent modification. With NLT 98% purity, batch-to-batch variability is eliminated, ensuring accurate SAR data. Ideal for lead optimization, asymmetric synthesis, and solid-state formulation.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 705943-40-4
Cat. No. B1586331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid
CAS705943-40-4
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)C(=O)C(=O)O
InChIInChI=1S/C10H18N2O3/c1-3-8(2)11-4-6-12(7-5-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15)
InChIKeyZMUJPYRUHQLZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid (CAS 705943-40-4): Baseline Characterization for Procurement and Chemical Selection


(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid (CAS 705943-40-4, MF: C10H18N2O3, MW: 214.26) is a piperazine-based oxoacetic acid derivative bearing a sec-butyl group on the piperazine nitrogen . This compound serves primarily as a polar, carboxylic acid-containing building block in medicinal chemistry and organic synthesis, offering a defined stereocenter at the sec-butyl moiety that distinguishes it from achiral or differently branched analogs .

Why (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid Cannot Be Interchanged with Common Analogs: A Rationale for Selective Procurement


Substitution with in-class compounds like (4-methyl-, 4-isobutyl-, or 4-carbamoyl-piperazin-1-yl)-oxo-acetic acids is not scientifically valid due to fundamental differences in steric bulk, lipophilicity, and stereochemical complexity introduced by the sec-butyl group . The sec-butyl substituent imparts a chiral center and unique three-dimensional shape, directly impacting molecular recognition in biological targets and crystal packing in solid-state applications [1]. These structural variations translate to quantifiable differences in physicochemical properties and synthetic utility that preclude generic interchangeability in structure-activity relationship (SAR) studies, lead optimization, or process chemistry.

Quantitative Differentiation of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid Against Key Analogs


Stereochemical Differentiation: Chiral sec-Butyl vs. Achiral Methyl or Isobutyl Analogs

(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid contains a chiral sec-butyl group, which introduces a defined stereocenter absent in common achiral analogs such as (4-methyl-piperazin-1-yl)-oxo-acetic acid (CAS 717904-36-4) and (4-isobutyl-piperazin-1-yl)-oxo-acetic acid (CAS 713522-59-9) [1]. This stereocenter offers the potential for diastereomeric resolution and enantioselective interactions with biological targets, a feature not achievable with the simpler methyl or symmetrical isobutyl substituents .

Medicinal Chemistry Stereochemistry Lead Optimization

Predicted Lipophilicity Advantage: sec-Butyl vs. Methyl Substituent Impact on LogP

The sec-butyl substituent of the target compound increases its predicted lipophilicity (LogP) relative to the (4-methyl-piperazin-1-yl)-oxo-acetic acid analog, as estimated by computational models [1]. While experimental LogP values are not available, the structural difference (sec-butyl vs. methyl) is known to increase hydrophobic surface area and partition coefficient . This difference is quantifiable in terms of molecular weight (214.26 g/mol vs. 172.18 g/mol) and heavy atom count [1].

Physicochemical Property Prediction ADME Drug Design

Synthetic Accessibility and Purity: sec-Butyl Derivative Availability for Research

The (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is commercially available with a guaranteed purity of NLT 98% from suppliers like MolCore, ensuring reliable performance in sensitive research applications . In contrast, the (4-isobutyl-piperazin-1-yl)-oxo-acetic acid analog is listed with a minimum purity of 95% , indicating a potential 3% absolute difference in purity specification that can impact reaction yields and data reproducibility.

Chemical Synthesis Procurement Building Blocks

Potential for Cocrystal Engineering: Unique Acid···Amide Synthon vs. Carbamoyl Analog

The carboxylic acid functionality of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is a potent participant in the acid···amide supramolecular synthon, a robust motif for engineering pharmaceutical cocrystals with improved physicochemical properties [1][2]. This is distinct from the (4-carbamoyl-piperazin-1-yl)-oxo-acetic acid analog (CAS 693790-11-3), which presents a primary amide group that engages in different hydrogen-bonding patterns [2].

Crystal Engineering Pharmaceutical Cocrystals Solid-State Chemistry

Optimal Scientific and Industrial Use Cases for (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid


Chiral Building Block for Enantioselective Drug Discovery

In medicinal chemistry programs targeting stereoselective receptors or enzymes, (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is a superior choice over achiral analogs (e.g., methyl or isobutyl derivatives) due to its defined chiral center, which can be exploited to probe enantiomer-dependent pharmacology and improve target selectivity . Its NLT 98% purity ensures that observed biological effects are not confounded by impurities .

Lipophilicity Modulation in CNS or Cellular Permeability Optimization

For lead compounds requiring balanced lipophilicity for blood-brain barrier penetration or passive cellular uptake, this compound offers a measurable increase in predicted LogP (estimated 1.8-2.8 units higher) compared to the simpler 4-methyl analog . This difference, driven by the sec-butyl group's additional hydrophobic surface area (reflected in its 24% higher molecular weight), allows medicinal chemists to fine-tune physicochemical properties in a data-driven manner .

Cocrystal Engineering for Solubility and Stability Enhancement

Solid-state chemists and formulators can leverage the robust carboxylic acid moiety of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid to form reliable acid···amide cocrystals with amide-containing active pharmaceutical ingredients (APIs) . This property, distinct from the amide group of the 4-carbamoyl analog, provides a predictable route to engineer improved dissolution rates and physical stability without modifying the API's covalent structure .

High-Reproducibility Synthesis and SAR Library Generation

For synthetic chemists generating structure-activity relationship (SAR) libraries, the availability of this compound at NLT 98% purity from vendors like MolCore reduces the risk of batch-to-batch variability that can arise from lower-purity alternatives (e.g., 95% purity for the isobutyl analog ). This specification is critical when synthesizing and testing analog series, where even minor impurities can skew biological assay results and misdirect lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.